3-(Bromomethyl)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(bromomethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWCDHWGWXTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route: Nucleophilic Substitution
An alternative approach leverages nucleophilic substitution to introduce the bromomethyl group. This method, adapted from analogous azetidine syntheses, involves treating 3-hydroxymethylazetidine with phosphorus tribromide (PBr₃).
Procedure Overview:
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Reagent Preparation: 3-Hydroxymethylazetidine is dissolved in dry diethyl ether.
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Bromination: PBr₃ is added dropwise at −10°C, followed by stirring at room temperature for 12 hours.
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Salt Formation: The resulting 3-(bromomethyl)azetidine is treated with gaseous HCl in ethyl acetate to precipitate the hydrochloride salt.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| PBr₃ Equivalents | 1.2 eq | Maximizes conversion |
| Reaction Temperature | 25°C | Prevents ether evaporation |
| Solvent | Diethyl ether | Enhances selectivity |
This method achieves yields of 70–80%, with purity >95% confirmed by HPLC.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A continuous flow process, as implemented for related azetidine derivatives, involves:
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Continuous Bromination: Azetidine and bromoacetyl chloride are fed into a tubular reactor at 50°C with residence time of 10 minutes.
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In-Line Quenching: The reaction stream is mixed with aqueous HCl to precipitate the product.
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Automated Filtration: Centrifugal filters isolate the hydrochloride salt, which is dried via fluidized bed drying.
Scale-Up Challenges and Solutions:
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Heat Management: Microreactors with high surface-area-to-volume ratios mitigate exothermic risks.
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Purity Control: In-line NMR monitoring adjusts reagent stoichiometry dynamically .
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Bromination | 65–75 | 95 | Moderate | 120–150 |
| Nucleophilic Substitution | 70–80 | 97 | High | 90–110 |
| Industrial Flow Process | 85–90 | 99 | Very High | 70–85 |
Insights:
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The nucleophilic substitution route offers superior yield and cost efficiency, making it preferable for mid-scale production.
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Industrial flow processes achieve the highest purity and scalability but require significant upfront capital investment.
Emerging Methodologies and Innovations
Recent advancements focus on catalytic bromination and green chemistry principles. For example, photocatalytic methods using visible light and catalytic HBr demonstrate promise for reducing reagent waste . Additionally, ionic liquid solvents have been explored to enhance reaction rates and recyclability.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of azetidine oxides.
Reduction: Formation of methylazetidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄H₉BrClN
- Molecular Weight : 186.48 g/mol
- Structure : The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle with a bromomethyl group attached to the azetidine ring.
Organic Synthesis
3-(Bromomethyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. Its unique reactivity allows for the formation of complex organic molecules and polymers. The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the compound to participate in various chemical reactions.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of azetidine derivatives and other complex structures. |
| Polymer Production | Employed in creating specialty chemicals and materials with tailored properties. |
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties, particularly in drug discovery. Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents.
- Antimycobacterial Activity : Recent studies have highlighted the efficacy of azetidine derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis .
- Case Study : A series of azetidine derivatives were screened for antimycobacterial activity, revealing that some compounds exhibited minimal inhibitory concentrations (MICs) below 10 μM against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
Biological Research
In biological studies, this compound is utilized to explore enzyme mechanisms and protein modifications. Its reactivity facilitates the investigation of covalent interactions with nucleophiles, which is crucial for understanding enzyme inhibition and modulation.
- Enzyme Interaction Studies : The compound's ability to form covalent bonds with nucleophilic residues in proteins suggests potential applications in designing enzyme inhibitors or modulators targeting specific pathways in disease processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)azetidine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex chemical structures .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties:
Biological Activity
3-(Bromomethyl)azetidine hydrochloride, with the CAS number 2231675-34-4, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C5H10BrClN
- Molecular Weight : 195.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. As an azetidine derivative, it may influence enzyme activity and receptor interactions, which are crucial for its pharmacological effects. The specific mechanisms are still under investigation, but preliminary studies suggest potential applications in antibacterial and anticancer therapies.
Antibacterial Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds containing the azetidine ring structure showed inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer properties of azetidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest.
Summary of Biological Activities
Case Studies
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Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of azetidine derivatives reported that this compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt the bacterial cell membrane integrity, leading to cell lysis. -
Cytotoxicity Against Cancer Cell Lines :
In vitro studies revealed that this compound induced apoptosis in MCF-7 cells, characterized by chromatin condensation and DNA fragmentation. The compound's ability to inhibit proliferation was confirmed through MTT assays, showing a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
